molecular formula C20H20FN3OS B2963640 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207012-02-9

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2963640
CAS No.: 1207012-02-9
M. Wt: 369.46
InChI Key: TWKRURJWSTYPCW-UHFFFAOYSA-N
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Description

2-((1-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a heterocyclic compound featuring a 1H-imidazole core substituted with a 4-fluorophenyl group at the 1-position and a phenyl group at the 5-position. A thioether linkage connects the imidazole moiety to an N-isopropylacetamide group.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-14(2)23-19(25)13-26-20-22-12-18(15-6-4-3-5-7-15)24(20)17-10-8-16(21)9-11-17/h3-12,14H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKRURJWSTYPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Imidazole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The presence of a fluorophenyl group could potentially enhance the compound’s ability to interact with certain biological targets, given that fluorine atoms are often incorporated into drug molecules to improve their pharmacokinetic properties and target binding affinity.

Biological Activity

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic compound that has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features an imidazole ring and a thioether linkage, which are significant for its biological interactions. The compound's molecular formula is C22H22FN3OSC_{22}H_{22}FN_{3}OS with a molecular weight of 395.5 g/mol.

PropertyValue
Molecular FormulaC22H22FN3OSC_{22}H_{22}FN_{3}OS
Molecular Weight395.5 g/mol
CAS Number1207044-49-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds containing imidazole and thiazole rings often exhibit inhibitory effects on specific enzyme pathways or modulation of receptor activities.

  • Enzyme Inhibition : The imidazole moiety can interact with metal ions in enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound may act as an agonist or antagonist at G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study showed that derivatives with imidazole rings demonstrated effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Effects

Several studies have explored the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle.

Case Studies

  • Study on Antimicrobial Properties : A series of experiments evaluated the effectiveness of imidazole-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the imidazole ring enhanced antibacterial activity.
    CompoundMIC (µg/mL)Activity Type
    2-((1-(4-fluorophenyl)...32Antibacterial
    Control (Standard Antibiotic)16Antibacterial
  • Anticancer Activity Assessment : In vitro studies on human breast cancer cell lines showed that the compound induced significant cell death at concentrations above 10 µM, suggesting potential as an anticancer agent.
    Concentration (µM)% Cell Viability
    0100
    585
    1050
    2025

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural Analogues from

Compounds 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b)) share a triazole-thiazole-acetamide backbone but differ in aryl substituents (Table 1). Key distinctions include:

  • Heterocyclic Core: The target compound uses a 1H-imidazole ring, whereas 9a–9e incorporate benzimidazole and triazole-thiazole systems.
  • Substituent Effects : The 4-fluorophenyl group in the target compound is also present in 9b . Fluorine atoms improve lipophilicity and metabolic stability compared to bromo (9c ) or methoxy (9e ) substituents, which may increase molecular weight and polarity .
  • Synthetic Routes: 9a–9e were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in methanol/water, whereas the target compound’s thioether linkage suggests alternative pathways, such as nucleophilic substitution between a thiol and halogenated intermediate .

Pyrazole-Benzoimidazole Derivatives from

The compound 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide features a pyrazole-benzoimidazole core with methylthio and cyano groups. Key comparisons:

  • Heterocyclic Diversity : The pyrazole ring in this analogue may confer distinct hydrogen-bonding capabilities compared to the imidazole core of the target compound.

Thiazole-Acetamides from

Compounds such as 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) incorporate a thiazole ring with nitro and dioxoisoindolinyl groups. Notable differences:

  • Electron-Withdrawing Groups : The nitro group in 1.7 increases polarity and may reduce bioavailability compared to the target compound’s fluorophenyl group.
  • Synthesis : 1.7 was synthesized via reflux in glacial acetic acid, a harsher condition than the CuAAC used for 9a–9e , suggesting divergent stability profiles .

Physicochemical and Spectral Properties

  • Melting Points : Ranged from 168–245°C, influenced by substituent polarity (e.g., 9b with fluorine: 215°C; 9e with methoxy: 198°C) .
  • Spectral Confirmation : All analogues were validated via $^1$H/$^13$C NMR and elemental analysis, a standard approach for acetamide derivatives .

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